

AGI-14100: A Technical Guide to its Role in Cancer Metabolism Research

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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15575548

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Abstract

AGI-14100 is a potent, orally available, and metabolically stable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). With an IC₅₀ of 6 nM, it serves as a critical chemical probe for investigating the metabolic rewiring driven by mIDH1 in various cancers. This document provides an in-depth technical overview of **AGI-14100**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its role in elucidating the downstream effects of mIDH1 inhibition on cancer cell metabolism and epigenetics. While **AGI-14100** demonstrated significant potential, its development was succeeded by AG-120 (Ivosidenib) due to off-target effects, primarily the activation of the human pregnane X receptor (hPXR). Nevertheless, **AGI-14100** remains a valuable tool for preclinical research into the therapeutic targeting of metabolic pathways in cancer.

Introduction: Targeting Aberrant Metabolism in Cancer

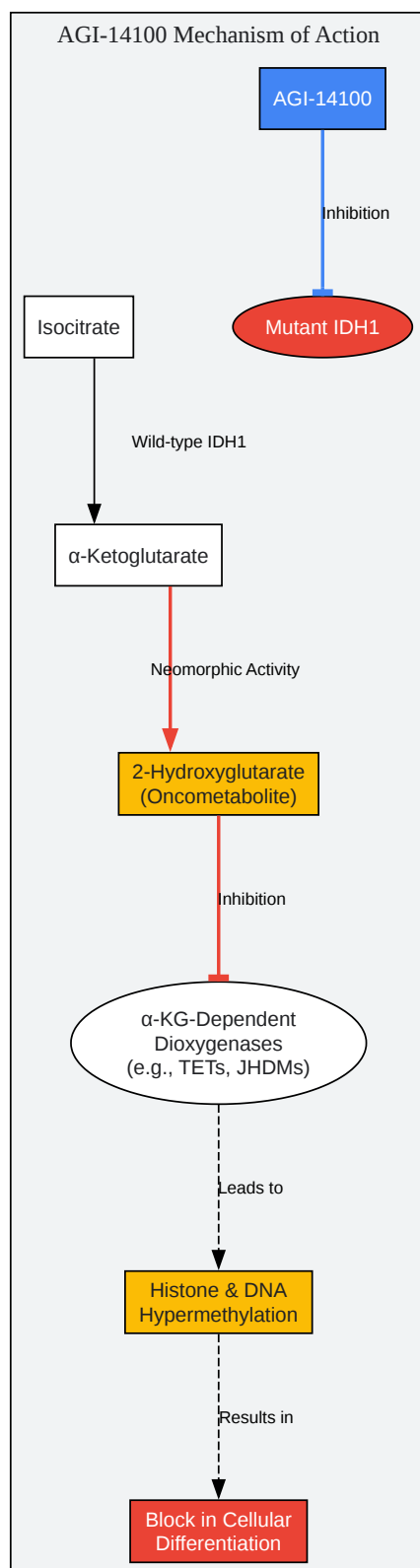
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key metabolic alteration in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and chondrosarcoma, is the gain-of-function mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. Wild-type IDH1 catalyzes the oxidative decarboxylation of

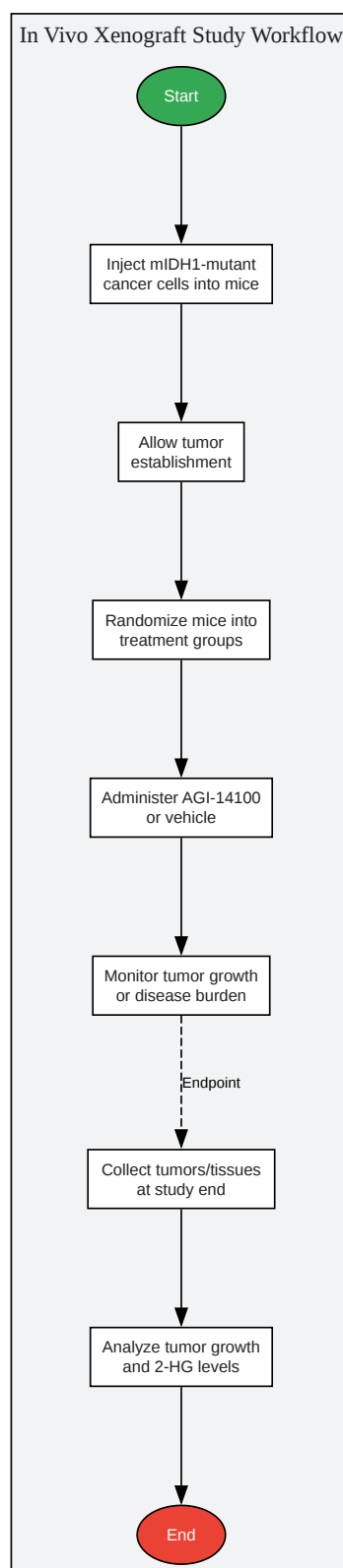
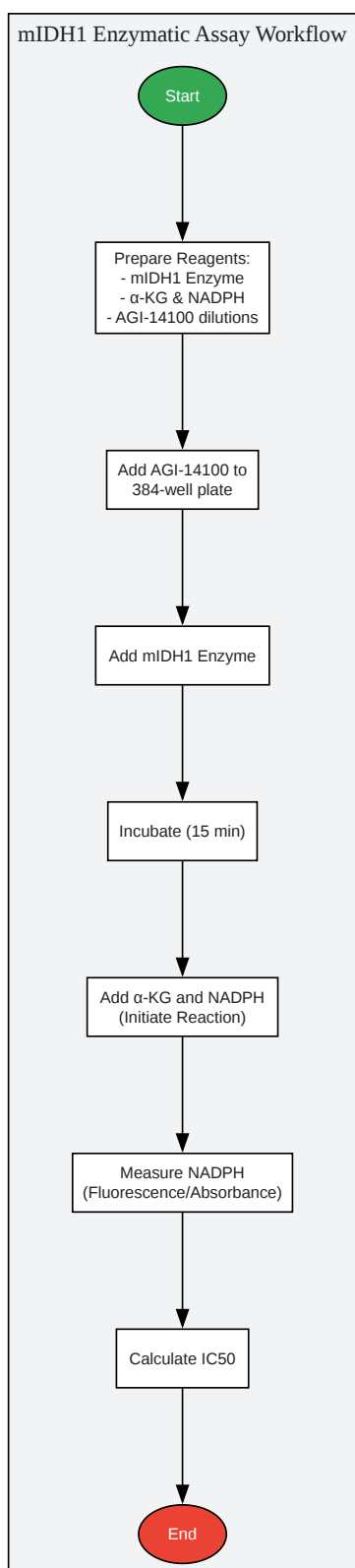
isocitrate to α -ketoglutarate (α -KG). Mutant IDH1, however, acquires a neomorphic activity, converting α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

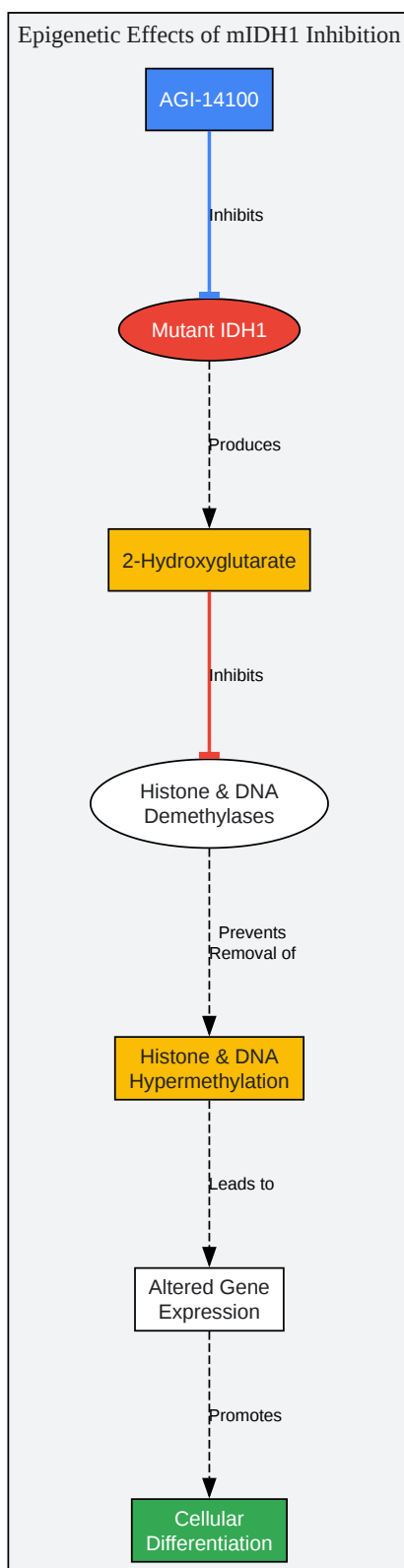
The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, a block in cellular differentiation, and the promotion of tumorigenesis. **AGI-14100** was developed as a potent and selective inhibitor of mIDH1, designed to reduce 2-HG levels and restore normal cellular processes.

Mechanism of Action

AGI-14100 is a competitive inhibitor of the mutant IDH1 enzyme. By binding to the active site of mIDH1, it blocks the conversion of α -KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to relieve the inhibition of α -KG-dependent dioxygenases, leading to the reversal of epigenetic modifications and the induction of cellular differentiation.







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